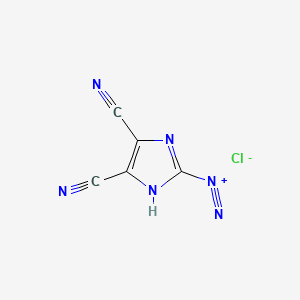

4,5-Dicyano-1H-imidazole-2-diazonium chloride

Description

4,5-Dicyano-1H-imidazole-2-diazonium chloride is a highly functionalized imidazole derivative characterized by two cyano (-CN) groups at the 4- and 5-positions and a diazonium (-N₂⁺) group at the 2-position. This compound’s unique structure imparts significant reactivity, making it valuable in organic synthesis, particularly as a precursor for coupling reactions or heterocyclic transformations. Diazonium salts are known for their instability under ambient conditions, necessitating low-temperature storage and rapid utilization post-synthesis .

Properties

CAS No. |

65151-64-6 |

|---|---|

Molecular Formula |

C5HClN6 |

Molecular Weight |

180.55 g/mol |

IUPAC Name |

4,5-dicyano-1H-imidazole-2-diazonium;chloride |

InChI |

InChI=1S/C5HN6.ClH/c6-1-3-4(2-7)10-5(9-3)11-8;/h(H,9,10);1H/q+1;/p-1 |

InChI Key |

MHYOXJBRHRHKKQ-UHFFFAOYSA-M |

Canonical SMILES |

C(#N)C1=C(N=C(N1)[N+]#N)C#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 4,5-Dicyanoimidazole Core

The foundational step in preparing 4,5-dicyano-1H-imidazole-2-diazonium chloride is the synthesis of the 4,5-dicyanoimidazole scaffold. Several methods have been reported, with recent advances emphasizing mild, efficient, and one-pot procedures.

1.1 One-Pot Oxidative Cyclocondensation Using Cerium(IV) Ammonium Nitrate (CAN) and Nitric Acid

- Methodology: A novel and efficient one-step synthesis of 2-aryl-4,5-dicyanoimidazoles was developed by oxidative cyclocondensation of aromatic aldehydes with 2,3-diaminomaleonitrile (DAMN) catalyzed by cerium(IV) ammonium nitrate (CAN) in the presence of nitric acid (HNO3) in acetonitrile at 70 °C.

- Mechanism: The CAN/HNO3 system acts as a Lewis acid catalyst activating the aldehyde carbonyl group to form a Schiff base intermediate, followed by oxidative cyclization to close the imidazole ring. CAN serves as an oxidant, cycling between Ce(IV) and Ce(III), with HNO3 regenerating the active Ce(IV) species.

- Advantages: This method avoids pre-functionalization of starting materials, proceeds under mild conditions, offers rapid transformation, and yields high-purity products in moderate to excellent yields (up to ~89% reported for some derivatives).

- Data Summary:

| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | Various (electron-donating/withdrawing) | 35-50 | 75-89 | 204-220 |

Table 1: Representative yields and conditions for dicyanoimidazole synthesis via CAN/HNO3 catalysis.

This approach is highly scalable and environmentally friendly due to catalytic use of CAN and mild reaction conditions.

- Earlier methods involved multi-step processes including pre-formation of Schiff bases followed by oxidation with stoichiometric oxidants such as DDQ or NCS, but these often required longer reaction times (up to several days) and gave lower yields (~33%).

- Pd-catalyzed Suzuki-Miyaura coupling reactions have been used to functionalize imidazole derivatives but are less relevant for direct synthesis of the dicyanoimidazole core.

Following the formation of the 4,5-dicyanoimidazole, introduction of the diazonium group at position 2 involves diazotization of the corresponding 2-aminoimidazole derivative.

2.1 General Diazotization Procedure

- The 2-amino group of the imidazole ring is treated with nitrosating agents such as sodium nitrite (NaNO2) in acidic conditions (e.g., hydrochloric acid) at low temperatures (0–5 °C) to generate the diazonium salt.

- The resulting diazonium chloride salt is typically isolated as a stable crystalline solid under controlled conditions.

- While direct literature specifically detailing the diazotization of 4,5-dicyanoimidazole derivatives to the diazonium chloride is limited, analogies can be drawn from standard diazotization reactions of aminoimidazoles described in comprehensive theses on imidazole chemistry.

- The diazonium salt formation is sensitive to temperature and pH, requiring careful control to avoid decomposition or side reactions.

Summary Table of Preparation Steps

Research Findings and Comparative Analysis

- The CAN/HNO3 catalytic system represents a significant advancement over traditional methods, offering a one-pot, one-step synthesis with superior yields and operational simplicity.

- The method eliminates the need for pre-formed Schiff bases and harsh oxidants, reducing reaction times from days to under an hour.

- The diazotization step, while standard, requires precise control to maintain the integrity of the sensitive diazonium chloride salt.

- Comparative data from literature confirm that this approach is more efficient and environmentally benign compared to earlier multi-step or stoichiometric oxidant-based methods.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyano-1H-imidazole-2-diazonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted imidazoles.

Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols.

Coupling Reactions: Typically involve phenols or aromatic amines under basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are commonly used

Major Products Formed:

Substitution Reactions: Substituted imidazoles.

Coupling Reactions: Azo compounds.

Reduction Reactions: Amino-imidazoles

Scientific Research Applications

Chemical Properties and Structure

4,5-Dicyano-1H-imidazole-2-diazonium chloride (C5HClN6) is characterized by the presence of two cyano groups and a diazonium salt structure. This configuration contributes to its reactivity, making it a versatile intermediate in chemical reactions.

Organic Synthesis

Azo Coupling Reactions

One of the primary applications of this compound is in azo coupling reactions. These reactions involve the reaction of diazonium salts with activated aromatic compounds to form azo compounds, which are valuable in dye chemistry. The compound has been shown to react with various amines to produce substituted imidazoles and azo derivatives, expanding the library of synthetic dyes and pigments .

Synthesis of Heterocycles

The compound can also serve as a precursor for synthesizing various heterocycles. For instance, it has been utilized in the preparation of triazenoimidazoles through its reaction with primary and secondary amines. This application is particularly relevant in developing new pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its ability to form cross-linked structures makes it suitable for creating high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their functional properties, making them suitable for advanced applications like coatings and composites .

Nanomaterials

The compound's reactivity allows it to be used in the synthesis of nanomaterials. For example, it has been employed as a building block in the formation of nanostructured materials that exhibit unique electronic and optical properties. These materials are promising for applications in sensors, catalysis, and energy storage devices .

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized through azo coupling have shown moderate activity against various cancer cell lines. This suggests that further exploration of this compound could lead to the development of new anticancer agents .

Drug Development

The compound's ability to form stable complexes with biological molecules positions it as a candidate for drug development. Its derivatives can be designed to target specific biological pathways or receptors, enhancing their therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 4,5-Dicyano-1H-imidazole-2-diazonium chloride primarily involves its diazonium group. This group can undergo various reactions, such as substitution and coupling, which allow the compound to interact with different molecular targets. The pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano groups in the target compound enhance electrophilicity at the diazonium site, facilitating nucleophilic substitution or coupling reactions. In contrast, chloro (e.g., A563050) and methoxy groups (e.g., ) modulate reactivity through inductive effects but are less activating than -CN. Diazonium salts (target compound) are inherently less stable than non-ionic analogs like 4,5-dihydroimidazoles or aryl-substituted imidazoles .

Solubility and Log Pow: While solubility data for the target compound are unavailable, analogs with polar groups (e.g., -NH₂ in ) exhibit higher aqueous solubility. The pesticide compound (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole has a Log Pow of 3.82, indicating moderate lipophilicity . The target compound’s cyano groups likely reduce Log Pow compared to chloro derivatives.

Pharmacological vs. Synthetic Utility :

- Chloro- and methoxy-substituted imidazoles (e.g., ) are prioritized for drug discovery due to their bioactivity. The target compound’s diazonium group limits biological applications but enhances its role in synthesizing fused heterocycles, as seen in imidazo[2,1-b][1,3]thiazole derivatives .

Stability and Handling Considerations

Diazonium salts like this compound require stringent storage conditions (e.g., -20°C, inert atmosphere) to prevent decomposition. This contrasts with stable analogs such as 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, which can be handled at room temperature .

Biological Activity

4,5-Dicyano-1H-imidazole-2-diazonium chloride is a diazonium compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure

The compound features a diazonium group attached to an imidazole ring, with cyano groups at the 4 and 5 positions. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the diazotization of 4,5-dicyanoimidazole. The synthetic pathway often includes:

- Formation of the Imidazole Ring : Starting from appropriate precursors like cyanoacetic acid.

- Diazotization : Treatment with nitrous acid to form the diazonium salt.

- Purification : Crystallization or chromatography to obtain pure diazonium salt.

Research indicates that diazonium compounds, including this compound, may exert their biological effects through various mechanisms:

- Serotonin Release Modulation : Studies have shown that these compounds can influence serotonin release in blood platelets, which may have implications for mood disorders and other neurological conditions .

- Antimicrobial Properties : The compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Studies

- Antimicrobial Activity :

- Neuropharmacological Effects :

Data Table

Q & A

Q. Table 1: Comparative Yields in Imidazole-Diazonium Syntheses

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 4-Aminoimidazole | DMSO/H₂O | 0–5 | 65 | 92 | |

| 5-Cyanoimidazole | EtOH/HCl | 10 | 48 | 85 |

Key Insight : Lower temperatures and polar solvents improve diazonium stability, but prolonged reaction times risk decomposition.

Critical Considerations

- Safety : Diazonium salts are thermally unstable; storage at –20°C in dry, dark conditions is essential.

- Confounding Factors : Trace metals (e.g., Cu²⁺) accelerate decomposition; use chelating agents during synthesis.

- Ethical Use : Given potential bioactivity, follow institutional guidelines for handling cytotoxic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.